
4-Amino-3-(2,2-difluoroethoxy)benzamide
Overview
Description
“4-Amino-3-(2,2-difluoroethoxy)benzamide” is a chemical compound with the CAS Number: 1558390-45-6 . It has a molecular weight of 216.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-Amino-3-(2,2-difluoroethoxy)benzamide” is1S/C9H10F2N2O2/c10-8(11)4-15-7-3-5(9(13)14)1-2-6(7)12/h1-3,8H,4,12H2,(H2,13,14) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-Amino-3-(2,2-difluoroethoxy)benzamide” is a powder at room temperature .Scientific Research Applications
Anticancer Agent Development
4-Amino-3-(2,2-difluoroethoxy)benzamide: has been studied for its potential as an anticancer agent. Derivatives of this compound have shown promise as tyrosine kinase inhibitors , which are crucial in the signaling pathways that regulate cell division and survival . These inhibitors can be effective in treating cancers like chronic myeloid leukemia by targeting specific kinases involved in cancer cell proliferation.
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to predict how it interacts with various proteins. This is particularly useful in drug design, where understanding the interaction between drugs and their targets is essential. For example, docking studies can help in designing drugs that more effectively bind to and inhibit the activity of mutant proteins responsible for disease .
Quantum Chemical Analysis
Quantum chemical methods, such as density functional theory (DFT), can be applied to 4-Amino-3-(2,2-difluoroethoxy)benzamide to understand its structural and spectral properties. This analysis is vital for predicting how the compound will behave in different environments and can aid in the development of new pharmaceuticals with improved efficacy .
Nonlinear Optical (NLO) Material Research
The compound’s ability to exhibit second harmonic generation (SHG) makes it a candidate for research in nonlinear optical materials. These materials are important for developing new types of lasers, optical switches, and other devices that manipulate light in advanced technological applications .
Antiparasitic Drug Development
4-Amino-3-(2,2-difluoroethoxy)benzamide: derivatives have been identified as potent inhibitors of trypanosome lysosomal cysteine proteases. This suggests potential applications in developing antiparasitic drugs, which could be particularly beneficial in treating diseases caused by parasites like trypanosomes.
Pharmaceutical Chemistry
The compound’s derivatives have shown significant pharmaceutical utility, exhibiting a range of biological activities. These include antibacterial, antihelmintic, anti-inflammatory, antimalarial, antitumor, and antiallergic activities. Such a broad spectrum of activity makes it a valuable compound for further pharmaceutical research and drug development .
MicroRNA Inhibitors for Cancer Therapy
Recent studies have explored the use of benzamide derivatives as microRNA-21 inhibitors. Given that microRNAs play a role in the regulation of gene expression, their inhibition can be a strategy in cancer therapy4-Amino-3-(2,2-difluoroethoxy)benzamide and its analogs could contribute to the development of novel treatments for breast cancer and other miRNA-related diseases .
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is implicated in the development of many human tumors. Compounds containing the 4-Amino-3-(2,2-difluoroethoxy)benzamide moiety have been evaluated for their ability to inhibit this pathway, which could lead to new treatments for cancers such as medulloblastoma, ovarian, prostate, leukemia, lung, pancreatic, melanoma, glioblastoma, and basal cell carcinoma .
Safety And Hazards
properties
IUPAC Name |
4-amino-3-(2,2-difluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-8(11)4-15-7-3-5(9(13)14)1-2-6(7)12/h1-3,8H,4,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZILQRUOOTXGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)OCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(2,2-difluoroethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



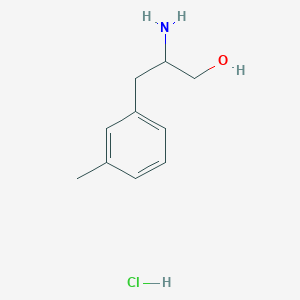
![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)
![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)
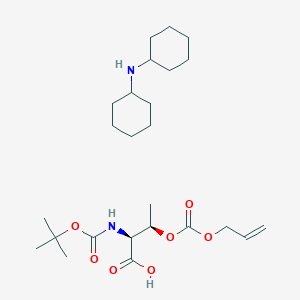
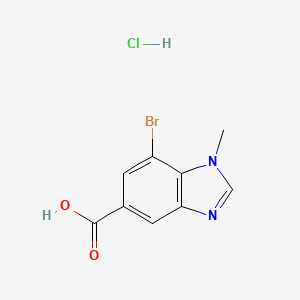

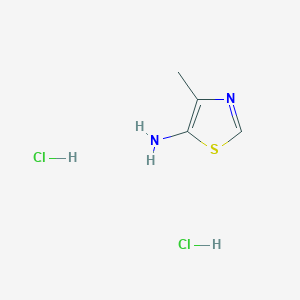
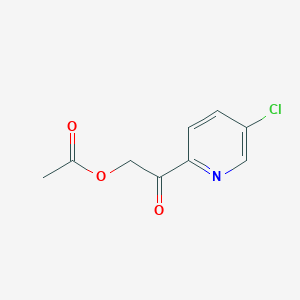


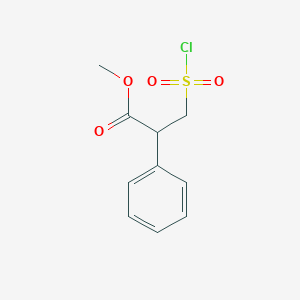
![[3-Fluoro-4-(2-furylmethoxy)phenyl]amine hydrochloride](/img/structure/B1449117.png)
![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)
![[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1449119.png)